N-(4-nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
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Overview
Description
N-(4-nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitrophenyl group, an isochromene ring, and a carboxamide group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Mechanism of Action
Target of Action
Related compounds such as p-nitrophenylacetic acid have been shown to target penicillin g acylase in escherichia coli .
Mode of Action
It’s worth noting that similar compounds like nicarbazin, which is an equimolar complex formed by 1,3 - bis (4- nitrophenyl) urea and 4-6 dimethyl-2- (1h) - pyrimidinone, require each other for absorption and to reach a plasma level that allows an effect in the target species .
Biochemical Pathways
Enzymatic action cleaves the glycosidic bond and forms 4-nitrophenolate (pNP) .
Pharmacokinetics
Related compounds such as acetamide, n-(4-nitrophenyl)- can be analyzed by reverse phase (rp) hplc method with simple conditions .
Result of Action
The reduction of 4-nitrophenol to 4-aminophenol is a commonly studied reaction for assessing the activity of nanostructured materials .
Action Environment
The reduction of 4-nitrophenol, a related compound, has been studied in various environments, and it has been found that acidic media and high temperatures favor the clean reduction of 4-nitrophenol to 4-aminophenol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-nitroaniline with phthalic anhydride to form an intermediate, which is then cyclized to produce the isochromene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalytic processes to enhance yield and reduce reaction times. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The isochromene ring can be oxidized to form quinone derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as solvent.
Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Major Products Formed
Reduction: 4-aminophenyl derivatives.
Substitution: Various substituted phenyl derivatives.
Oxidation: Quinone derivatives.
Scientific Research Applications
N-(4-nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer properties and its ability to modulate biological pathways.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
4-nitrophenyl acetate: Similar in structure but lacks the isochromene ring.
N-(4-nitrophenyl)acetamide: Similar but with a simpler amide structure.
4-nitrophenyl sulfonamide: Contains a sulfonamide group instead of a carboxamide.
Uniqueness
N-(4-nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide is unique due to the presence of the isochromene ring, which imparts distinct chemical properties and reactivity. This structural feature allows for unique interactions with biological targets and enhances its potential in various applications.
Properties
IUPAC Name |
N-(4-nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c19-15(17-11-5-7-12(8-6-11)18(21)22)14-9-10-3-1-2-4-13(10)16(20)23-14/h1-8,14H,9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJNTXADZJKKJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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